molecular formula C9H12BrN3S B8538484 5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine

5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine

Cat. No.: B8538484
M. Wt: 274.18 g/mol
InChI Key: CAJKQIMUMNGPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position, a 1-methylcyclopropyl group attached to the nitrogen atom, and a methylthio group at the 4th position of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine typically involves multiple steps:

    Cyclopropylation: The attachment of the 1-methylcyclopropyl group to the nitrogen atom can be carried out using 1-methylcyclopropylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: De-brominated pyrimidine

    Substitution: Various substituted pyrimidines

Scientific Research Applications

5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-aminopyrimidine: Lacks the 1-methylcyclopropyl and methylthio groups.

    4-methylthio-2-aminopyrimidine: Lacks the bromine and 1-methylcyclopropyl groups.

    N-(1-methylcyclopropyl)-2-aminopyrimidine: Lacks the bromine and methylthio groups.

Uniqueness

The presence of the bromine atom, 1-methylcyclopropyl group, and methylthio group in 5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine makes it unique compared to other similar compounds

Properties

Molecular Formula

C9H12BrN3S

Molecular Weight

274.18 g/mol

IUPAC Name

5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C9H12BrN3S/c1-9(3-4-9)13-8-11-5-6(10)7(12-8)14-2/h5H,3-4H2,1-2H3,(H,11,12,13)

InChI Key

CAJKQIMUMNGPCW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)NC2=NC=C(C(=N2)SC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring suspension of 5-bromo-2-chloro-4-(methylthio)pyrimidine (1.0 g, 4.18 mmol) in ethanol (6.0 mL) was added 1-methylcyclopropanamine hydrochloride (0.674 g, 6.26 mmol) and DIEA (2.188 mL, 12.53 mmol). The mixture was stirred at 90° C. for 16 h. Upon completion of the reaction as indicated by LCMS and TLC the reaction mixture was concentrated and purified by silica gel chromatography using a gradient of 0%-20% ethyl acetate in hexanes. The product fractions were combined and concentrated to afford 5-bromo-N-(1-methylcyclopropyl)-4-(methylthio)pyrimidin-2-amine (0.665 g, 58% yield) as a white solid. MS (ESI) m/z 276.2 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.674 g
Type
reactant
Reaction Step Two
Name
Quantity
2.188 mL
Type
reactant
Reaction Step Two

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